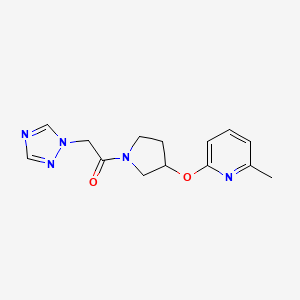

![molecular formula C16H13ClN2O3S2 B2464232 5-chloro-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)thiophene-2-carboxamide CAS No. 899362-38-0](/img/structure/B2464232.png)

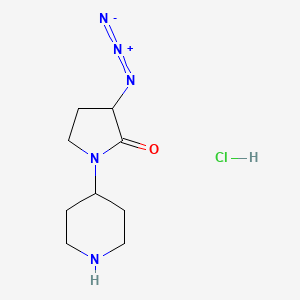

5-chloro-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H13ClN2O3S2 and its molecular weight is 380.86. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A study focused on the synthesis, characterization, and anti-microbial evaluation of ethyl benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, showcasing the process of creating novel compounds with potential applications in antimicrobial fields (Spoorthy et al., 2021).

Applications in Sensing and Removal

- Research on thiophene-based metal-organic frameworks (MOFs) constructed for luminescence sensing and pesticide removal demonstrates the utility of thiophene derivatives in environmental monitoring and purification technologies (Zhao et al., 2017).

Antitumor and Biological Activities

- Another study synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which were evaluated for their potent anti-tumor activities, indicating the significance of thiophene derivatives in developing new chemotherapeutic agents (Gomha et al., 2016).

Electrochemical and Photovoltaic Applications

- A novel alternating copolymer containing thiophene was designed and synthesized for use as a donor material in high-efficiency polymer solar cells, highlighting the role of thiophene derivatives in advancing renewable energy technologies (Qin et al., 2009).

Mecanismo De Acción

Target of Action

The primary targets of this compound are enzymes of the histone deacetylase family (HDACs) . These enzymes are physiologically highly relevant targets in different indication areas . In particular, three acetylpolyamine amidohydrolases (APAHs) of Pseudomonas aeruginosa have been predicted from the sequenced genome . APAHs are involved in the polyamine metabolism and polyamines were reported to interfere with biofilm formation .

Mode of Action

The compound interacts with its targets through a fluorescence lifetime (FLT)-based binding assay . The extraordinary fluorescence features of the recently discovered [1,3]dioxolo[4,5-f][1,3] benzodioxole dyes were exploited to develop this FLT-based binding assay .

Biochemical Pathways

The compound affects the polyamine metabolism pathway . Polyamines are known to interfere with biofilm formation , which is a major success strategy of the notorious hospital pathogen P. aeruginosa .

Result of Action

The result of the compound’s action is the inhibition of the histone deacetylase family enzymes . This leads to the disruption of the polyamine metabolism pathway and interference with biofilm formation .

Propiedades

IUPAC Name |

5-chloro-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3S2/c1-2-5-19-9-6-10-11(22-8-21-10)7-13(9)24-16(19)18-15(20)12-3-4-14(17)23-12/h3-4,6-7H,2,5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISWPSGRIOYBTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=C(S4)Cl)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butyl-1-((2-chloro-4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2464166.png)

![(5-chloro-2-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2464167.png)

![8-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2464168.png)